

M3686: Application Notes and Protocols for Mesothelioma Research

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Compound of Interest

Compound Name: M3686

Cat. No.: B15542397

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Introduction

M3686 is a potent and selective inhibitor of the TEA Domain (TEAD) transcription factor family, with particular selectivity for TEAD1. It is an amide-based derivative of the TEAD P-site binding ligand MSC-4106. In preclinical studies, **M3686** has demonstrated significant anti-tumor efficacy in mesothelioma models, a cancer type often characterized by dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP and its interaction with TEAD. These application notes provide a summary of the key findings and protocols for the use of **M3686** in mesothelioma research.

Mechanism of Action

M3686 functions as a TEAD inhibitor by binding to the central lipid pocket of TEAD, a site crucial for its interaction with the transcriptional co-activator YAP. In many mesothelioma cases, mutations in the Hippo pathway, such as in the NF2 gene, lead to the constitutive nuclear localization and activation of YAP. Nuclear YAP binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival. By occupying the lipid pocket of TEAD, **M3686** allosterically disrupts the YAP-TEAD interaction, thereby inhibiting the transcription of oncogenic target genes and suppressing tumor growth.^{[1][2]} **M3686** has shown to be a TEAD1-selective amide.^[1]

Data Presentation

In Vivo Efficacy of TEAD Inhibitors in NCI-H226 Mesothelioma Xenograft Model

The NCI-H226 cell line, derived from human pleural mesothelioma, is a widely used model for studying this disease. Preclinical studies have evaluated the efficacy of various TEAD inhibitors in NCI-H226 xenograft models. While specific quantitative data for **M3686**'s tumor growth inhibition percentage is not publicly available in detail, its predecessor compound, MSC-4106, and other TEAD inhibitors have shown significant anti-tumor activity in this model. **M3686** itself has been described as exhibiting AUC-driven efficacy in NCI-H226 xenograft models.^[1]

For comparative purposes, the table below summarizes publicly available data on the in vivo efficacy of other TEAD inhibitors in the NCI-H226 xenograft model.

Compound	Dosing Schedule	Tumor Growth Inhibition (TGI) / Effect	Reference
TEAD Inhibitor (unspecified)	30 mg/kg, twice daily orally for 5 days	Significant tumor growth inhibition	
GNE-7883	250 mg/kg, once daily (4 days on, 2 days off)	Tumor stasis	
K-975	Not specified	Significantly reduced tumor growth and improved survival	

Experimental Protocols

NCI-H226 Xenograft Mouse Model for Efficacy Studies

This protocol outlines the general procedure for establishing and utilizing a subcutaneous NCI-H226 xenograft model to evaluate the in vivo efficacy of TEAD inhibitors like **M3686**.

Materials:

- NCI-H226 human mesothelioma cell line

- Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel®
- Immunocompromised mice (e.g., athymic nude or NOD/SCID)
- **M3686** or other test compounds
- Vehicle control
- Calipers for tumor measurement

Procedure:

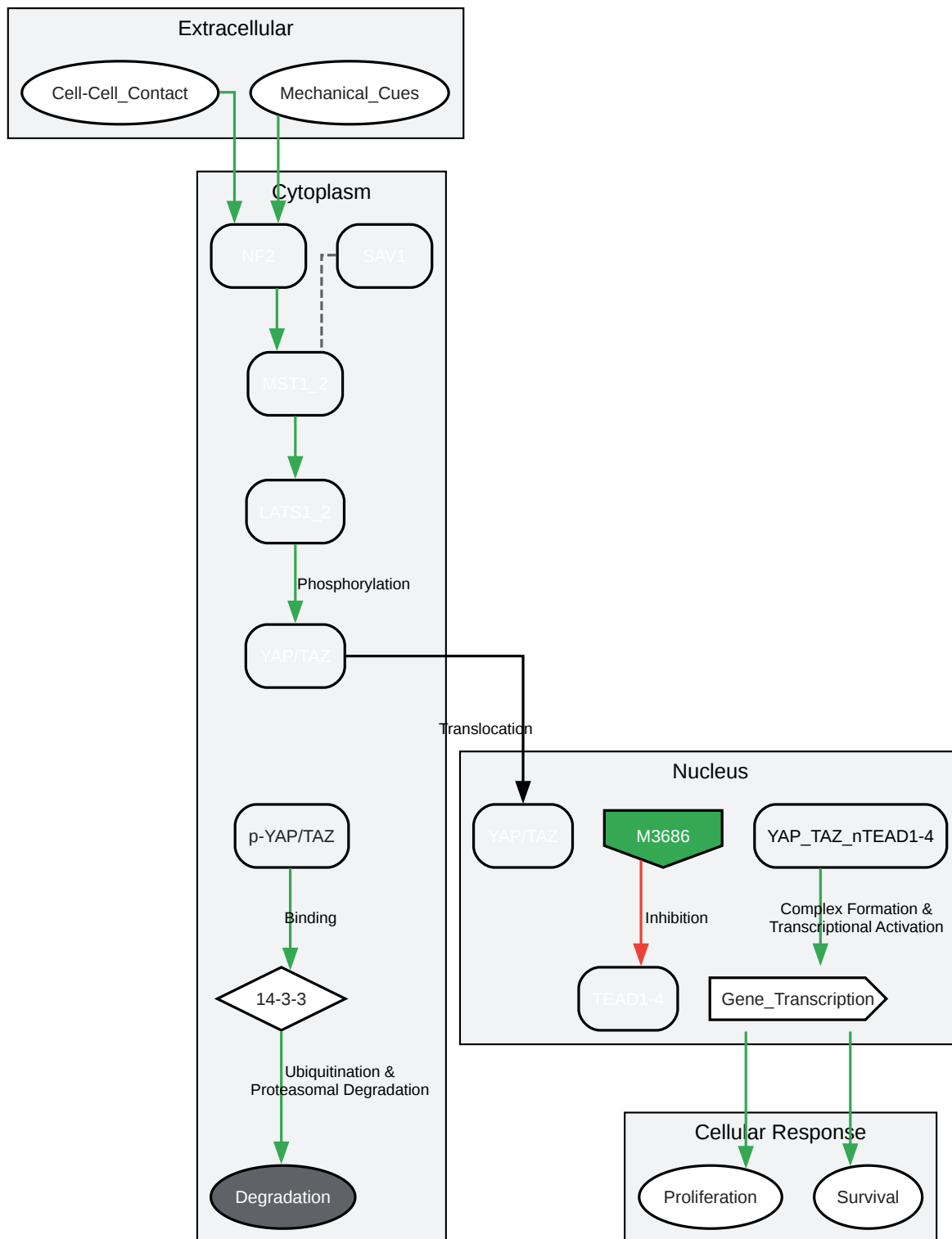
- Cell Culture: Culture NCI-H226 cells in a humidified incubator at 37°C and 5% CO₂. Passage cells regularly to maintain exponential growth.
- Cell Preparation for Implantation:
 - On the day of implantation, harvest cells using Trypsin-EDTA.
 - Wash the cells with PBS and resuspend in a serum-free medium or PBS.
 - Perform a cell count and assess viability (should be >90%).
 - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at the desired concentration (e.g., 5×10^6 cells/100 μ L). Keep the cell suspension on ice.
- Tumor Implantation:
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Monitoring and Treatment Initiation:

- Monitor the mice regularly for tumor formation.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Measure tumor dimensions with calipers and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Drug Administration:
 - Prepare **M3686** and vehicle control solutions according to the desired dosing schedule.
 - Administer the compound and vehicle to the respective groups via the appropriate route (e.g., oral gavage). A previously reported dosing schedule for a similar TEAD inhibitor was twice daily for 7 days, followed by a 5-days on/2-days off schedule.
- Efficacy Evaluation:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor the overall health of the animals.
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Visualizations

Hippo-YAP/TAZ-TEAD Signaling Pathway in Mesothelioma

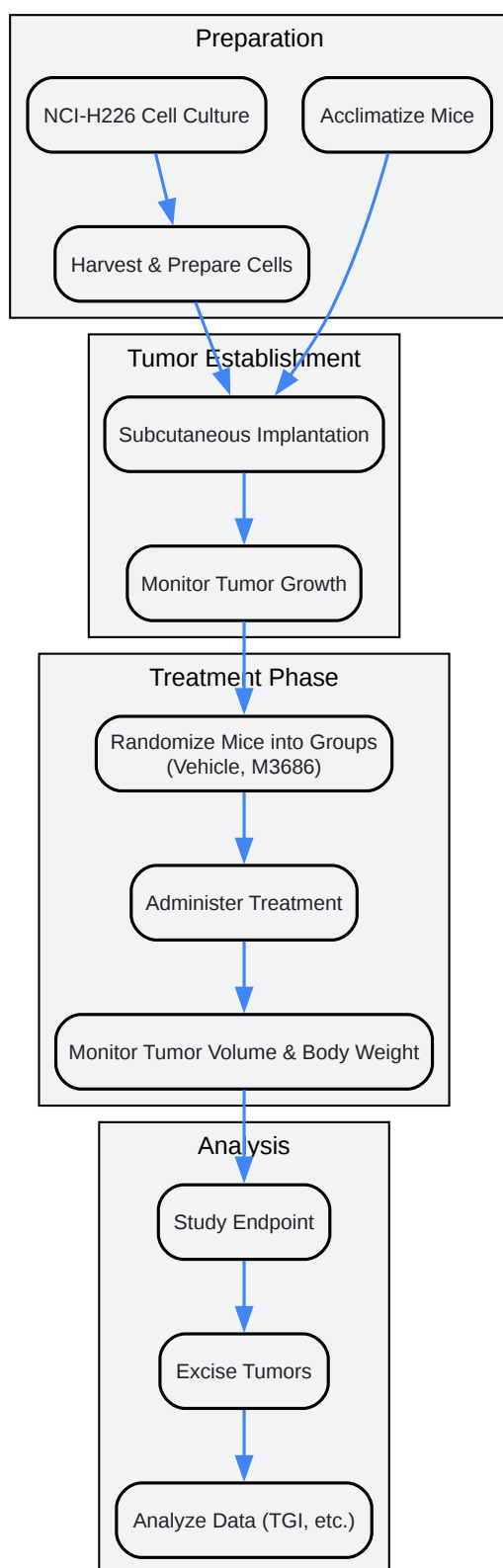
Hippo-YAP/TAZ-TEAD Signaling Pathway in Mesothelioma



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Caption: The Hippo-YAP/TAZ-TEAD signaling pathway in mesothelioma and the inhibitory action of **M3686**.

Experimental Workflow for M3686 In Vivo Efficacy Study



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Caption: A typical workflow for evaluating the in vivo efficacy of **M3686** in a xenograft model.

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References

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- 2. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
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